Methyl 2-fluorobenzoate

Catalog No.
S773469
CAS No.
394-35-4
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-fluorobenzoate

CAS Number

394-35-4

Product Name

Methyl 2-fluorobenzoate

IUPAC Name

methyl 2-fluorobenzoate

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI Key

QAFJIJWLEBLXHH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1F

Canonical SMILES

COC(=O)C1=CC=CC=C1F

The exact mass of the compound Methyl 2-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-fluorobenzoate (CAS 394-35-4) is an ortho-fluorinated aromatic ester that serves as a highly reactive electrophilic building block in pharmaceutical and agrochemical manufacturing . As a clear, combustible liquid at room temperature (boiling point 109-110 °C at 35 mmHg), it offers distinct handling, dosing, and purification advantages over solid benzoic acid derivatives . The compound is defined by the synergistic electronic effects of the methyl ester and the ortho-fluorine atom, which strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr) while maintaining an excellent profile for nucleophilic acyl substitution . This dual reactivity makes it a critical precursor for synthesizing complex N-heterocycles, bulky fluorinated tertiary alcohols, and specialized biocatalytic intermediates.

Substituting Methyl 2-fluorobenzoate with closely related analogs fundamentally disrupts synthetic workflows and product yields. Replacing it with the unfluorinated baseline, methyl benzoate, eliminates the highly electronegative ortho-fluorine required for SNAr-driven cyclizations and specific enzymatic oxidations [1]. Attempting to use the free acid, 2-fluorobenzoic acid, introduces an acidic proton that actively quenches organometallic reagents (such as Grignards) via proton transfer, requiring excess reagents and drastically lowering yields of tertiary alcohols. Furthermore, positional isomers like methyl 3-fluorobenzoate or methyl 4-fluorobenzoate lack the necessary ortho-electronic activation and fail entirely to metabolize in targeted whole-cell biocatalytic dihydroxylation processes [2].

Superior Leaving Group Efficacy in SNAr Tandem Cyclizations

In the tandem synthesis of isoindolinones mediated by LiN(SiMe3)2/CsF, the identity of the ortho-halogen dictates the success of the nucleophilic aromatic substitution (SNAr). Methyl 2-fluorobenzoate acts as a highly efficient substrate, yielding the desired isoindolinone in up to 85% yield. In direct contrast, substituting with methyl 2-chlorobenzoate plummets the yield to a mere 15%, and methyl 2-bromobenzoate yields only trace amounts of the product [1].

Evidence DimensionProduct yield in tandem SNAr cyclization
Target Compound DataUp to 85% yield
Comparator Or BaselineMethyl 2-chlorobenzoate (15% yield); Methyl 2-bromobenzoate (Trace)
Quantified Difference5.6x higher yield than the chloro-analog; complete failure for bromo-analog
ConditionsReaction with N-methylbenzylamine mediated by LiN(SiMe3)2/CsF

Procurement for SNAr-based heterocyclic synthesis must strictly specify the fluoro-ester, as heavier halogen analogs fail to stabilize the critical Meisenheimer complex.

Exclusive Regioselectivity in Biocatalytic Dihydroxylation

When subjected to enzymatic dihydroxylation via whole-cell fermentation using E. coli JM109 expressing toluene dioxygenase, positional isomerism strictly governs metabolic viability. Methyl 2-fluorobenzoate is successfully metabolized to yield a single diol regioselectively. Conversely, the meta- and para-halogenated isomers (e.g., methyl 3-fluorobenzoate and methyl 4-fluorobenzoate) are completely unreactive and not metabolized by the enzyme [1].

Evidence DimensionEnzymatic metabolic conversion
Target Compound Data100% regioselective conversion to a single diol
Comparator Or BaselineMethyl 3-fluorobenzoate and Methyl 4-fluorobenzoate (0% metabolism)
Quantified DifferenceAbsolute binary difference (metabolized vs. not metabolized)
ConditionsWhole-cell fermentation with E. coli JM109 (pDTG601A)

For biocatalytic manufacturing of chiral fluorinated synthons, the ortho-fluoro isomer is the only viable procurement choice within this compound class.

Organometallic Compatibility for Tertiary Alcohol Synthesis

Methyl 2-fluorobenzoate is the established electrophilic precursor for synthesizing bulky tertiary alcohols like 2-fluorophenyldiphenylmethanol via Grignard addition (e.g., using phenylmagnesium bromide). If a buyer substitutes this with the baseline 2-fluorobenzoic acid, the acidic proton of the carboxylic acid reacts instantly with the first equivalent of the Grignard reagent to form a magnesium carboxylate salt, quenching the reagent and stalling the desired nucleophilic attack [1].

Evidence DimensionGrignard reagent consumption and reaction pathway
Target Compound DataDirect nucleophilic acyl substitution to tertiary alcohol
Comparator Or Baseline2-Fluorobenzoic acid (quenches 1 equivalent of organometallic reagent via deprotonation)
Quantified DifferenceEliminates wasteful reagent quenching and enables direct C-C bond formation
ConditionsReaction with PhMgBr or MeMgBr in anhydrous solvent

Procuring the methyl ester rather than the free acid is mandatory for cost-effective, high-yield organometallic synthesis without wasting expensive Grignard reagents.

Synthesis of Isoindolinones and Complex N-Heterocycles

Due to the exceptional leaving-group ability of the ortho-fluorine atom, Methyl 2-fluorobenzoate is the optimal precursor for tandem SNAr/cyclization reactions with amines (such as N-methylbenzylamine). This makes it a primary choice for pharmaceutical discovery programs targeting isoindolinone-core drugs [1].

Production of Bulky Ortho-Fluorinated Tertiary Alcohols

As a protected ester lacking acidic protons, this compound is highly compatible with Grignard and organolithium reagents. It is routinely procured for the direct synthesis of 2-fluoro-α-methylstyrene and 2-fluorophenyldiphenylmethanol, which are critical intermediates in materials science and medicinal chemistry .

Biocatalytic Generation of Chiral Fluorinated Diols

Because toluene dioxygenase enzymes specifically metabolize ortho-halogenated benzoates while ignoring meta and para isomers, Methyl 2-fluorobenzoate is exclusively selected for whole-cell fermentation processes to produce regioselective, enantiopure fluorinated diols for advanced synthetic building blocks [2].

XLogP3

1.8

LogP

1.82 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

394-35-4

Wikipedia

Methyl 2-fluorobenzoate

General Manufacturing Information

Benzoic acid, 2-fluoro-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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